3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Overview
Description
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF2N and its molecular weight is 217.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Epigenetic Modulation in Cancer Treatment
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride has been noted for its potential role in epigenetic modulation when combined with other agents in cancer treatment. Studies such as the one conducted by Braiteh et al. (2008) focused on the combination of 5-Azacytidine (a DNA-hypomethylating agent) and Valproic acid (a histone deacetylase inhibitor), showcasing their synergistic anticancer activity both in vitro and in vivo. The phase I study indicated that the combination is safe at specific doses and can result in stable disease for a period in patients with advanced malignancies (Braiteh et al., 2008).
DNA Methylation and Gene Re-expression
Significant research has been dedicated to understanding the inhibition of DNA methylation and its effects on gene re-expression. For instance, Samlowski et al. (2005) explored the molecular effects and toxicity of a continuous 1-week intravenous infusion of decitabine, a known inhibitor of DNA methylation, in solid tumor patients. The study observed significant promoter-specific and genomic DNA hypomethylation after treatment, suggesting the potential of such inhibitors in altering gene expression patterns in cancer cells (Samlowski et al., 2005).
Implications in Hematological Disorders
Studies have also delved into the therapeutic implications of DNA methylation inhibitors in hematological disorders. For instance, Issa et al. (2004) investigated low-dose prolonged exposure schedules of decitabine in relapsed/refractory leukemias. The study highlighted the effectiveness of low doses in myeloid malignancies, underscoring the potential of such treatments in managing hematological disorders (Issa et al., 2004).
Mechanisms of Treatment Resistance
Understanding the mechanisms behind the resistance to treatments involving DNA methylation inhibitors is crucial. Research by Qin et al. (2011) aimed at uncovering mechanisms of resistance to Decitabine in myelodysplastic syndromes (MDS) indicated that pharmacological factors contribute to primary resistance to such treatments, while hypomethylation might not effectively prevent relapses, suggesting the complexity of treatment responses and the need for tailored therapeutic approaches (Qin et al., 2011).
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methylidene]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h1-4,13H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDARKYZUQJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC(=C2)F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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